Orantinib

Vue d'ensemble

Description

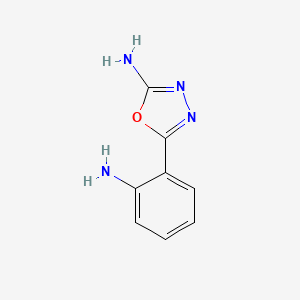

Orantinib, also known as TSU-68 and SU6668, is an investigational drug that has been used in trials studying the treatment of various cancers including Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer . It is a small molecule and belongs to the class of organic compounds known as indolines .

Molecular Structure Analysis

Orantinib has a molecular formula of C18H18N2O3 and an average molecular weight of 310.3471 . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Chemical Reactions Analysis

Orantinib undergoes metabolism, and its reaction partners include 3‐ (5‐ ( [ (3Z)‐5‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, 3‐ (5‐ ( [ (3Z)‐7‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, and 3‐ (5‐ ( [ (3Z)‐6‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid .

Physical And Chemical Properties Analysis

Orantinib has a density of 1.3±0.1 g/cm3, a boiling point of 590.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. Its enthalpy of vaporization is 92.7±3.0 kJ/mol, and it has a flash point of 310.9±30.1 °C .

Applications De Recherche Scientifique

Hepatocellular Carcinoma (HCC) Treatment

Orantinib has been studied in combination with transcatheter arterial chemoembolization (TACE) for the treatment of HCC. A subgroup analysis of a phase III trial (ORIENTAL) showed that while overall survival (OS) did not significantly differ, time to progression (TTP) was improved in the Orantinib arm .

Anti-Angiogenesis in Tumor Tissues

As a multi-targeted receptor tyrosine kinase inhibitor, Orantinib inhibits vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors. This suppression of angiogenesis is crucial for preventing tumor growth and metastasis .

Ophthalmology: Corneal Neovascularization

Orantinib has been formulated into nanoparticle-based eye drops for the treatment of corneal neovascularization (CNV). This application leverages its anti-angiogenic properties to treat CNV effectively and safely .

Gastrointestinal Cancer: Meta-Analysis

A systematic review and meta-analysis of randomized controlled trials have evaluated the efficacy of Orantinib in combination with TACE and other multikinase inhibitors for patients with unresectable HCC. The combination therapy improved TTP and objective response rate (ORR) but not OS or progression-free survival (PFS) .

Papillary Thyroid Cancer

In silico predictions and molecular subclassification studies have identified Orantinib as a potential therapeutic agent for papillary thyroid cancer (PTC). It may serve as a biomarker for precise diagnosis and a prognostic predictor .

Breast Cancer Therapy

Orantinib has been evaluated as a potential inhibitor of the maternal embryonic leucine zipper kinase (MELK), which is implicated in breast cancer. Virtual screening and therapeutic evaluation studies suggest that Orantinib could be effective against breast cancer by downregulating MELK expression, inducing cell cycle arrest, and enhancing apoptosis .

Colorectal Cancer

A phase II trial investigated Orantinib in combination with S-1 and oxaliplatin for metastatic colorectal cancer. The study indicated a favorable safety profile for the combination, suggesting its potential as a treatment option .

Tumor Growth and Regression

Preclinical studies have shown that Orantinib can decrease tumor growth and induce apoptosis of tumor vasculature, leading to the regression of established tumors. This is particularly noted in models of human colon carcinoma .

Mécanisme D'action

Target of Action

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, which are essential processes in tumor growth and metastasis .

Mode of Action

Orantinib binds to and inhibits the autophosphorylation of VEGFR2, PDGFR, and FGFR . By blocking these receptors, Orantinib disrupts the signaling pathways that promote angiogenesis and cell proliferation . This inhibition can lead to the suppression of tumor growth and potentially the regression of existing tumors .

Biochemical Pathways

The biochemical pathways affected by Orantinib primarily involve angiogenesis and cell proliferation. By inhibiting VEGFR2, PDGFR, and FGFR, Orantinib disrupts the signaling pathways that these receptors are involved in . This disruption can lead to a decrease in angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen, and a decrease in cell proliferation, thereby slowing the growth of the tumor .

Pharmacokinetics

It is known that orantinib is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand the pharmacokinetics of Orantinib.

Result of Action

The molecular and cellular effects of Orantinib’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the signaling pathways that promote these processes, Orantinib can potentially suppress tumor growth and even cause existing tumors to regress .

Action Environment

The efficacy and stability of Orantinib can be influenced by various environmental factors. This suggests that the tumor microenvironment and the presence of other treatments can impact the efficacy of Orantinib .

Safety and Hazards

Propriétés

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orantinib | |

CAS RN |

210644-62-5, 252916-29-3 | |

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)